molecular formula C13H19N3O2S B12776062 Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester CAS No. 96804-63-6

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester

Cat. No.: B12776062
CAS No.: 96804-63-6
M. Wt: 281.38 g/mol
InChI Key: FLZQMHSVHGKKMF-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a dimethyl group, a phenylamino group, and a thioxomethyl hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydrazino derivative, followed by the introduction of the phenylamino and thioxomethyl groups. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2,2-dimethyl-, methyl ester
  • Propanoic acid, 2,2-dimethyl-, hexyl ester
  • Propanoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester

Uniqueness

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, methyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This complexity sets it apart from simpler propanoic acid derivatives, making it a valuable compound for advanced research and industrial applications.

Properties

CAS No.

96804-63-6

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

methyl 3-[dimethylamino(phenylcarbamothioyl)amino]propanoate

InChI

InChI=1S/C13H19N3O2S/c1-15(2)16(10-9-12(17)18-3)13(19)14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,19)

InChI Key

FLZQMHSVHGKKMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=S)NC1=CC=CC=C1

Origin of Product

United States

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